![molecular formula C13H14ClN3O2S2 B14960931 2-[(4-chlorobenzyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960931.png)
2-[(4-chlorobenzyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a combination of aromatic, sulfur, and nitrogen-containing functional groups
准备方法
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the thiadiazole ring with methoxymethyl chloride in the presence of a base.
Attachment of the 4-chlorophenylmethylthio group: This can be done through a nucleophilic substitution reaction where the thiadiazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base.
Formation of the final acetamide structure: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
化学反应分析
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
科学研究应用
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or conductive polymers.
Biological Research: It can be used as a probe or tool compound to study various biological processes, including enzyme inhibition or receptor binding.
作用机制
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s sulfur and nitrogen atoms could participate in hydrogen bonding or coordination with metal ions, influencing its biological activity.
相似化合物的比较
Similar compounds to 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE include other thiadiazole derivatives and acetamide-containing compounds. These similar compounds may share some structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties. For example:
2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-(4-isopropylphenyl)acetamide: This compound has a similar core structure but with different substituents, which may result in different biological activities.
Other thiadiazole derivatives: Compounds with variations in the thiadiazole ring or different substituents can exhibit diverse properties and applications.
属性
分子式 |
C13H14ClN3O2S2 |
|---|---|
分子量 |
343.9 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methylsulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H14ClN3O2S2/c1-19-6-12-16-17-13(21-12)15-11(18)8-20-7-9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3,(H,15,17,18) |
InChI 键 |
VUDYPFCTZHVTTE-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NN=C(S1)NC(=O)CSCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


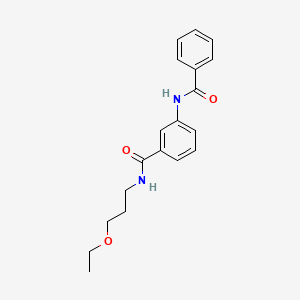
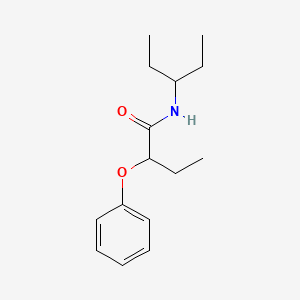
![N-benzyl-2-{[(benzylsulfonyl)acetyl]amino}-N-methylbenzamide](/img/structure/B14960871.png)
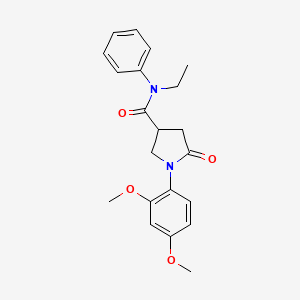
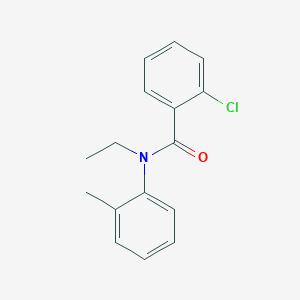
![N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)thiourea](/img/structure/B14960883.png)
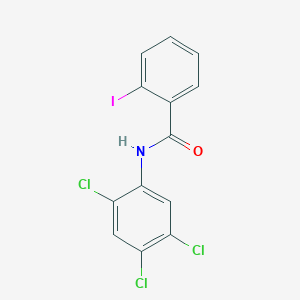
![1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B14960902.png)
![3-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960915.png)
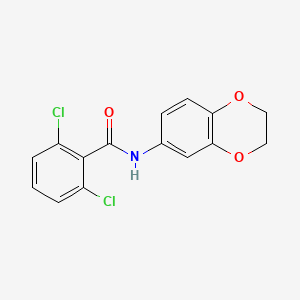
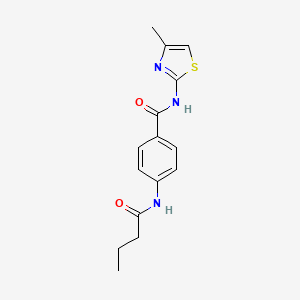
![N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B14960937.png)
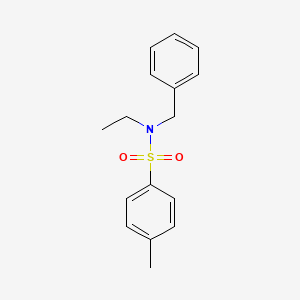
![N-[2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]isonicotinamide](/img/structure/B14960946.png)
